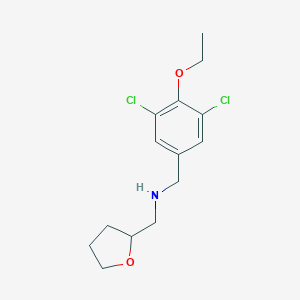![molecular formula C14H20N2 B262723 N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a tertiary amine and is commonly used as a reagent in organic synthesis due to its ability to act as a nucleophile. In
科学的研究の応用
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand in the development of catalysts. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have potential applications in the field of medicinal chemistry, specifically as a potential treatment for Alzheimer's disease.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is not well understood, but it is believed to act as a nucleophile due to the presence of the tertiary amine and propargyl functional groups. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to interact with metal ions, specifically zinc and copper, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine in lab experiments is its ability to act as a nucleophile, which makes it a useful reagent in organic synthesis. Additionally, N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been shown to have potential therapeutic applications, which may make it a useful tool in the development of new drugs. However, one limitation of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine. One potential direction is the development of new catalysts using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine as a ligand. Additionally, further research into the potential therapeutic applications of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, specifically in the treatment of Alzheimer's disease, may lead to the development of new drugs. Finally, the development of new methods for the synthesis of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine may lead to increased yields and lower costs, making it a more accessible reagent for use in lab experiments.
合成法
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine can be synthesized using a variety of methods, including the reaction of propargyl bromide with N,N-dimethylpropylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 3-bromopropylamine with phenylacetylene in the presence of a palladium catalyst. Both of these methods result in the formation of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine with high yields.
特性
製品名 |
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
N//',N//'-dimethyl-N-(3-phenylprop-2-ynyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H20N2/c1-16(2)13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-5,8-9,15H,7,11-13H2,1-2H3 |
InChIキー |
PLTOWQMFVHUJLQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
正規SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)
![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)